{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
CAS No.: 1351609-10-3
Cat. No.: VC2866145
Molecular Formula: C10H14Cl2N4O
Molecular Weight: 277.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351609-10-3 |
|---|---|
| Molecular Formula | C10H14Cl2N4O |
| Molecular Weight | 277.15 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H12N4O.2ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;;/h2-5,7H,6,11H2,1H3;2*1H |
| Standard InChI Key | ARCCZQSBEOOMNQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride consists of a 1,2,4-triazole heterocyclic core with three key structural components: a 4-methoxyphenyl group at the N-4 position, an aminomethyl substituent at the 3-position, and two hydrochloride counterions. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms in positions 1, 2, and 4, which contribute to various biological activities through hydrogen bonding interactions with target proteins .
Physicochemical Properties
The compound exists as a solid at room temperature with high stability under normal laboratory conditions. The dual hydrochloride salt formation significantly enhances its aqueous solubility compared to the free base form, which is advantageous for pharmaceutical formulation and biological testing .
| Property | Value |
|---|---|
| Molecular Formula | C10H14Cl2N4O |
| Molecular Weight | 277.15 g/mol |
| Physical State | Solid |
| Color | White to off-white crystalline powder |
| Solubility | Highly soluble in water; soluble in polar organic solvents (methanol, DMSO) |
| Log P (estimated) | ~1.2-1.8 |
| Storage Conditions | Store in a cool, dry place protected from light |
| Stability | Stable under normal laboratory conditions |
The methoxy substituent on the phenyl ring enhances lipophilicity and electron density, potentially contributing to specific receptor interactions, while the aminomethyl group provides a basic center that can participate in ionic and hydrogen bonding interactions with biological targets .
Synthesis Methods
General Synthetic Approach
Biological Activity and Applications
Enzyme Inhibition Properties
{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride demonstrates significant enzyme inhibitory activity, particularly against specific kinases and dehydrogenases. The triazole core serves as a pharmacophore that interacts with enzyme active sites through hydrogen bonding and other non-covalent interactions .
Research indicates that triazole compounds structurally similar to this derivative have shown inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic disorders and stress-related conditions . The compound's structural features allow it to bind effectively to enzyme active sites, with the methoxy group enhancing binding affinity through increased hydrophobic interactions .
Antimicrobial Activity
Triazole derivatives similar to {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride have demonstrated significant antifungal properties. The compound's structure suggests potential activity against various fungal species, with the methoxyphenyl group potentially enhancing membrane penetration and target binding .
| Biological Activity | Potential Mechanism | Structural Contributors |
|---|---|---|
| Enzyme Inhibition | Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions | Triazole core, methoxyphenyl group |
| Antimicrobial Activity | Disruption of microbial cell membranes and inhibition of essential enzymes | Triazole core, balanced hydrophilic/lipophilic properties |
| Anticancer Effects | Inhibition of cancer-related enzymes and signaling pathways | Aminomethyl group, methoxyphenyl substituent |
| Anti-inflammatory Activity | Modulation of inflammatory mediators | Triazole scaffold, functional groups |
Structure-Activity Relationships
Role of the Triazole Core
The 1,2,4-triazole core is crucial for biological activity, providing a rigid scaffold with specific spatial arrangement of hydrogen bond donors and acceptors. This heterocyclic system influences the compound's electronic properties, solubility, and binding capabilities .
Influence of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent at the N-4 position significantly impacts the compound's activity profile:
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The methoxy group enhances lipophilicity and membrane permeability
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The aromatic ring provides π-π stacking interactions with aromatic amino acid residues in target proteins
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The position of the methoxy group on the phenyl ring affects binding orientation and target selectivity
Research on similar compounds indicates that modifying the substituents on the phenyl ring can fine-tune biological activity and selectivity for specific targets .
Significance of the Aminomethyl Group
The aminomethyl substituent at the 3-position of the triazole ring introduces a basic center that can:
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Form ionic bonds with acidic residues in target proteins
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Participate in hydrogen bonding networks
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Enhance water solubility
Studies suggest that modifying the aminomethyl group could lead to derivatives with altered pharmacokinetic properties and target selectivity profiles .
Pharmacokinetics and Metabolism
Absorption and Distribution
The dihydrochloride salt form enhances water solubility, potentially facilitating absorption from the gastrointestinal tract. Once absorbed, the compound likely distributes throughout the body, with its moderate lipophilicity allowing some degree of tissue penetration .
The methoxy group contributes to lipophilicity, potentially enhancing membrane permeability, while the aminomethyl group and salt form increase hydrophilicity. This balance of properties is crucial for the compound's pharmacokinetic behavior and may allow it to access various physiological compartments .
Metabolism
Based on studies of similar triazole derivatives, {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride may undergo several metabolic transformations:
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O-demethylation of the methoxy group
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N-dealkylation of the aminomethyl group
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Hydroxylation of the phenyl ring
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Phase II conjugation reactions (glucuronidation, sulfation)
Research on related compounds indicates that triazole rings generally demonstrate good metabolic stability, although the methoxyphenyl and aminomethyl substituents may serve as sites for cytochrome P450-mediated metabolism .
Elimination
The compound and its metabolites would likely be eliminated primarily through renal excretion, with some contribution from biliary excretion for more lipophilic metabolites. The dihydrochloride salt form may enhance renal clearance due to improved water solubility .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectroscopy of {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride would show characteristic signals for:
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The triazole proton (singlet at approximately δ 8.0-8.5 ppm)
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The methoxyphenyl aromatic protons (multiplets in the range δ 6.9-7.5 ppm)
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The methoxy protons (singlet at approximately δ 3.8 ppm)
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The aminomethyl protons (singlet at approximately δ 4.0-4.2 ppm)
13C-NMR would provide complementary information about the carbon framework, with characteristic signals for the triazole carbons, aromatic carbons, methoxy carbon, and aminomethyl carbon .
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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N-H stretching vibrations of the primary amine (3300-3500 cm-1)
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C-H stretching vibrations (2800-3000 cm-1)
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C=N stretching vibrations of the triazole ring (1600-1650 cm-1)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the free base form (C10H12N4O, MW 204.23) and show characteristic fragmentation patterns, including loss of the methoxy group and cleavage of the aminomethyl substituent .
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection can be used for quantitative analysis and purity assessment. Typical conditions might include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume